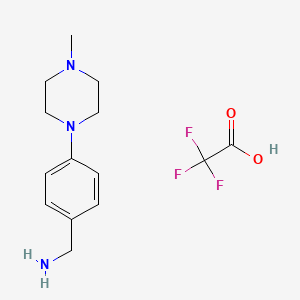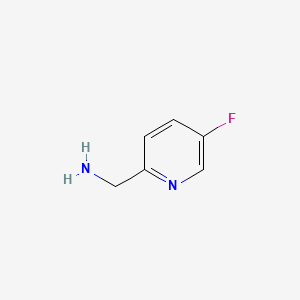
(5-Fluoropyridin-2-yl)methanamine
Descripción general
Descripción
(5-Fluoropyridin-2-yl)methanamine, also known as 5-Fluoro-2-pyridinamine, is a fluorinated pyridine derivative commonly used in scientific research. It is a versatile compound with a wide range of applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.
Aplicaciones Científicas De Investigación
Biased Agonists for Serotonin Receptors : A study by Sniecikowska et al. (2019) focused on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to (5-Fluoropyridin-2-yl)methanamine, as biased agonists of serotonin 5-HT1A receptors. These derivatives showed potential in treating depression due to their ability to stimulate ERK1/2 phosphorylation, showing high selectivity and favorable drug-like properties (Sniecikowska et al., 2019).
Antibacterial and Antifungal Applications : Rao et al. (2013) synthesized a compound containing the (5-Fluoropyridin-2-yl)methanamine moiety and tested it for antibacterial and antifungal activities. This compound displayed acceptable results, suggesting its potential use in combating microbial infections (Rao et al., 2013).
Functional Selectivity in Drug Discovery : Another study by Sniecikowska et al. (2019) discussed the discovery of novel 'biased agonists' for 5-HT1A receptors, including compounds structurally related to (5-Fluoropyridin-2-yl)methanamine. These agonists are selective and efficacious, showing promise for treating CNS disorders by targeting specific brain regions without side effects (Sniecikowska et al., 2019).
Bone Formation Enhancement : Pelletier et al. (2009) identified a compound with a similar structure to (5-Fluoropyridin-2-yl)methanamine that targets the Wnt beta-catenin signaling pathway, showing potential in treating bone disorders. This compound demonstrated an increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).
Catalysis in Alkane Hydroxylation and O-Arylation : Kerbib et al. (2020) synthesized Nickel(II) complexes using fluorinated tripodal ligands, including (5-Fluoropyridin-2-yl)methanamine. These complexes were effective in catalyzing the oxidation of cyclohexane and C-O coupling reactions, indicating their utility in chemical synthesis (Kerbib et al., 2020).
Antimicrobial Activities of Quinoline Derivatives : Thomas et al. (2010) reported the synthesis of quinoline derivatives carrying a moiety similar to (5-Fluoropyridin-2-yl)methanamine. These compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Characterization of Schiff Base Rare Earth Metal Complexes : Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes containing (5-Fluoropyridin-2-yl)methanamine. These complexes displayed promising antibacterial and anticancer activities in experimental assays (Preethi et al., 2021).
Photophysical Properties of Anthracen-9-yl Methanamines : Mathew et al. (2020) studied the photophysical properties of compounds including (anthracen-9-yl)methanamines, which are structurally related to (5-Fluoropyridin-2-yl)methanamine. They observed intramolecular photoinduced electron transfer and quenching of excited states, which could be significant in photodynamic therapy (Mathew et al., 2020).
Propiedades
IUPAC Name |
(5-fluoropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALKYGZLLCDVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663732 | |
| Record name | 1-(5-Fluoropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoropyridin-2-yl)methanamine | |
CAS RN |
561297-96-9 | |
| Record name | 5-Fluoro-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561297-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoropyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

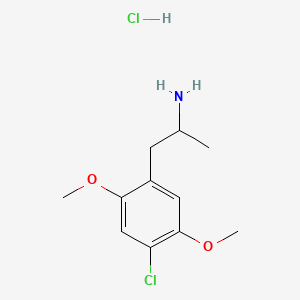

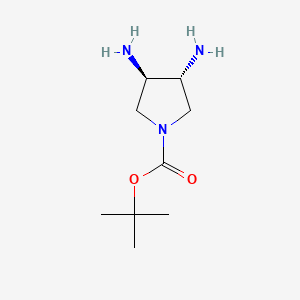
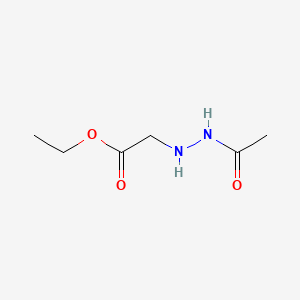
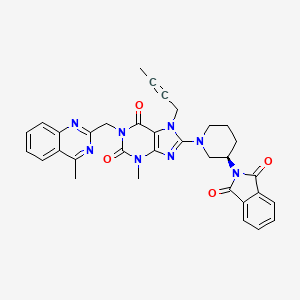
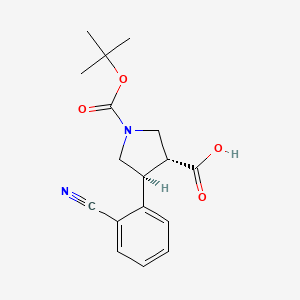
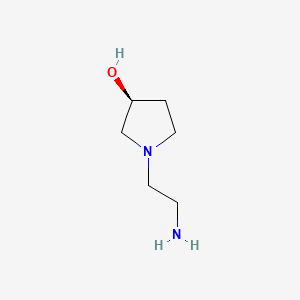
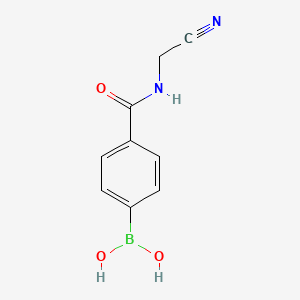
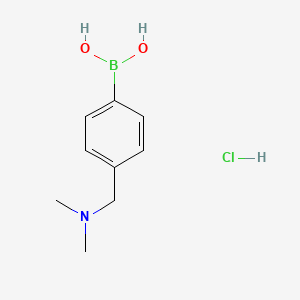
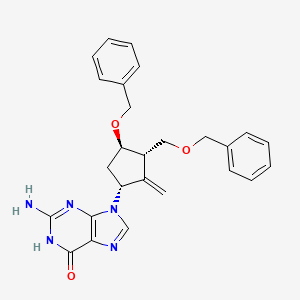
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)

